3-Methyl-2,5,8,11-tetraoxadodecane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
66226-67-3 |
|---|---|
Molecular Formula |
C9H20O4 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-methoxy-1-[2-(2-methoxyethoxy)ethoxy]propane |
InChI |
InChI=1S/C9H20O4/c1-9(11-3)8-13-7-6-12-5-4-10-2/h9H,4-8H2,1-3H3 |
InChI Key |
TUDJTXPEPIVJMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCCOCCOC)OC |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methyl 2,5,8,11 Tetraoxadodecane and Its Derivatives
Stereoselective and Regioselective Synthesis of Alkylated Polyether Chains
The synthesis of an alkylated polyether such as 3-Methyl-2,5,8,11-tetraoxadodecane, which contains a chiral center at the C-3 position, requires stringent control over stereochemistry and regiochemistry.
Regioselectivity is crucial for ensuring the methyl group is positioned correctly on the polyether backbone. A primary method to achieve this involves the regioselective ring-opening of an epoxide. For instance, the reaction of propylene (B89431) oxide with an alcohol nucleophile under basic conditions is a classic example. The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide ring. libretexts.orglibretexts.org In the case of propylene oxide, this ensures that the incoming oxygen attacks the C-1 carbon, leading to a propan-2-ol derivative and correctly placing the methyl group for the target structure. Lewis acidic catalysts can also be employed to control regioselectivity in epoxide ring-opening reactions with alcohols. nsf.gov The choice of catalyst and reaction conditions can finely tune the outcome, favoring one isomer over another. nsf.govresearchgate.net
Stereoselectivity addresses the three-dimensional arrangement of the chiral center. Achieving a specific stereoisomer (R or S) can be accomplished through several strategies:
Chiral Pool Synthesis: Utilizing a starting material that is already enantiomerically pure, such as a specific stereoisomer of propylene oxide or a derivative like 1-methoxy-2-propanol. google.com
Asymmetric Catalysis: Employing a chiral catalyst to direct the formation of one enantiomer over the other. nih.govchemrxiv.orgacs.org For example, chiral phosphoric acids and N-heterocyclic carbenes (NHCs) have been successfully used in the catalytic asymmetric synthesis of complex chiral ethers. nih.govacs.org Palladium-catalyzed intramolecular additions have also been shown to proceed with high stereospecificity, transferring chirality from a starting material to the final cyclic ether product. nih.gov
These methods provide a powerful toolkit for constructing polyether chains with precisely defined alkylation patterns and stereochemistry, which is essential for creating specific derivatives of this compound for advanced applications.
Functionalization Strategies for Introduction of the Methyl Group at Position 3
The introduction of the methyl group at the C-3 position is most effectively achieved by using a building block that already contains this feature. The Williamson ether synthesis is the most versatile and widely applied method for this purpose, involving the reaction of an alkoxide with a primary alkyl halide. jove.comlibretexts.orglibretexts.org
A plausible and efficient synthetic route to this compound via this method is the coupling of two key fragments:
The Alcohol Fragment: 1-(2-methoxyethoxy)propan-2-ol, which contains the required methyl group at the correct position.
The Alkylating Agent: 1-bromo-2-methoxyethane, a reactive primary alkyl halide. chemicalbook.com
The synthesis proceeds in two conceptual steps:
Formation of the Alkoxide: The alcohol, 1-(2-methoxyethoxy)propan-2-ol, is deprotonated using a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. This step is critical as it generates the potent nucleophile required for the subsequent reaction. khanacademy.org
Nucleophilic Substitution (SN2): The generated alkoxide then attacks the primary carbon of 1-bromo-2-methoxyethane. This SN2 reaction displaces the bromide leaving group to form the desired ether linkage, yielding this compound. khanacademy.orgmasterorganicchemistry.com
This strategy is highly effective because it uses a primary alkyl halide, which minimizes the competing E2 elimination reaction that can be problematic with secondary or tertiary halides. masterorganicchemistry.comyoutube.com The required precursors, while specific, are based on common chemical structures like propylene glycol methyl ether, suggesting their accessibility through established chemical processes. google.comchemicalbook.comnih.gov
Optimization of Etherification Reactions for High Purity and Yield
To maximize the efficiency of the Williamson ether synthesis for preparing this compound, careful optimization of reaction parameters is essential. The reaction is sensitive to several factors that influence both the rate of reaction and the prevalence of side reactions. numberanalytics.comnumberanalytics.com
Key parameters for optimization include:
Base Selection: The base must be strong enough to completely deprotonate the secondary alcohol but should ideally be non-nucleophilic to avoid side reactions. Sodium hydride (NaH) is a common and effective choice. libretexts.orgnumberanalytics.com
Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or tetrahydrofuran (B95107) (THF) are preferred. numberanalytics.comnumberanalytics.com These solvents effectively solvate the counter-ion (e.g., Na+) of the alkoxide, enhancing the nucleophilicity of the oxygen anion and accelerating the desired SN2 reaction.
Leaving Group: The reactivity of the alkyl halide is critical. The leaving group ability follows the trend I > Br > Cl. numberanalytics.com While alkyl iodides are the most reactive, alkyl bromides, such as 1-bromo-2-methoxyethane, offer a good balance of reactivity and stability.
The following table summarizes the influence of these parameters on the Williamson ether synthesis.
| Parameter | Optimal Choice/Condition | Rationale | Potential Issues |
|---|---|---|---|
| Base | Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu) | Strong, non-nucleophilic bases that ensure complete formation of the alkoxide. numberanalytics.com | Handling of pyrophoric NaH requires care; KOtBu is very hygroscopic. |
| Solvent | DMF, DMSO, THF (Polar Aprotic) | Enhances nucleophilicity of the alkoxide by solvating the cation, accelerating the SN2 reaction. numberanalytics.comnumberanalytics.com | Higher boiling points of DMF/DMSO can make removal difficult. |
| Alkyl Halide Leaving Group | Iodide (I) > Bromide (Br) > Chloride (Cl) | Weaker C-X bond and better stabilization of the leaving anion lead to faster reaction rates. numberanalytics.com | Alkyl iodides are more expensive and less stable than bromides or chlorides. |
| Reactant Structure | Primary Alkyl Halide | Minimizes steric hindrance and the competing E2 elimination reaction. masterorganicchemistry.comfrancis-press.com | Use of secondary or tertiary halides drastically increases elimination, lowering ether yield. youtube.com |
| Temperature | Moderate (e.g., 25-80 °C) | Provides sufficient energy for the SN2 reaction without significantly promoting E2 elimination. | Too low: slow reaction. Too high: increased side products. numberanalytics.com |
Convergent and Divergent Synthetic Pathways for Complex Polyether Scaffolds
The synthesis of complex molecules can be approached through different strategic pathways, primarily linear, convergent, and divergent synthesis. youtube.comyoutube.com
A divergent synthesis , in contrast, begins with a central core molecule which is then elaborated in successive steps to generate a library of structurally related compounds. youtube.com In the context of this compound, the molecule itself could serve as a scaffold. By incorporating reactive functional groups onto this core, a wide array of more complex derivatives could be generated. This strategy is particularly powerful in fields like drug discovery and materials science, where the goal is to create and screen many related compounds for desired properties.
Advanced Purification Techniques for Isomeric Polyether Compounds
The synthesis of this compound can potentially yield impurities such as unreacted starting materials, byproducts from elimination reactions, and positional isomers (e.g., 4-Methyl-2,5,8,11-tetraoxadodecane). The separation of these closely related compounds requires advanced purification techniques.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of isomers. researchgate.netnih.gov Reversed-phase HPLC, typically using a C18 (ODS) column, separates compounds based on differences in hydrophobicity. By carefully optimizing the mobile phase, such as the gradient of methanol (B129727) or acetonitrile (B52724) in water, it is often possible to resolve positional isomers. researchgate.netnih.gov For particularly challenging separations, columns with different stationary phases, such as those incorporating pyrenyl or nitrophenyl groups, can offer alternative selectivity based on π-π interactions. nacalai.com
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for the purification of isomeric and chiral compounds. selvita.comresearchgate.netwikipedia.org SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. wikipedia.org The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiency compared to liquid mobile phases. chromatographyonline.com SFC is particularly well-suited for preparative-scale separations, as the CO₂ can be easily removed post-collection, simplifying product isolation. selvita.com
The following table compares these two advanced purification techniques.
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
|---|---|---|
| Primary Mobile Phase | Liquid solvents (e.g., Acetonitrile, Methanol, Water) | Supercritical Carbon Dioxide (CO₂) with organic co-solvents (modifiers) |
| Separation Principle | Primarily based on partitioning between a liquid mobile phase and a solid stationary phase (e.g., hydrophobicity for reversed-phase). nih.gov | Complex mechanism involving partitioning and adsorption, often similar to normal-phase chromatography. wikipedia.org |
| Key Advantages | Highly versatile, well-established, wide range of available column chemistries. nacalai.com | Faster separations, lower backpressure, reduced organic solvent consumption (greener), excellent for chiral/isomer separation. selvita.comchromatographyonline.com |
| Primary Application for Isomers | Effective for resolving positional isomers by optimizing solvent gradients and stationary phases. nih.gov | Often provides superior resolution and speed for both chiral and achiral isomers compared to HPLC. researchgate.netnih.gov |
| Solvent/Product Recovery | Requires evaporation or lyophilization of large volumes of liquid solvent. | Simple evaporation of the modifier; CO₂ returns to a gas at ambient pressure, simplifying recovery. selvita.com |
Advanced Structural and Conformational Analysis of 3 Methyl 2,5,8,11 Tetraoxadodecane
Detailed Spectroscopic Elucidation for Definitive Structure and Connectivity
Spectroscopic methods are indispensable for confirming the molecular structure and connectivity of a compound. Each technique provides unique pieces of the structural puzzle.
High-resolution ¹H and ¹³C NMR spectroscopy would be the primary methods for confirming the constitution of 3-Methyl-2,5,8,11-tetraoxadodecane.
¹H NMR: In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the different proton environments. The methyl group attached to the chiral center would likely appear as a doublet, due to coupling with the adjacent methine proton. The methine proton itself would be a multiplet. The various methylene (B1212753) (CH₂) and methyl (CH₃) groups of the ether chains would exhibit complex splitting patterns and chemical shifts influenced by their proximity to oxygen atoms.
¹³C NMR: The ¹³C NMR spectrum would show a unique signal for each carbon atom in a distinct electronic environment. The chemical shifts would confirm the presence of the methyl group, the methine carbon, and the various carbons within the tetraoxaalkane chain. The positions of these signals are highly indicative of their bonding environment, with carbons bonded to oxygen appearing at higher chemical shifts (downfield).
A hypothetical data table for the primary NMR signals is presented below.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1-H₃ | --- | --- |
| C3-H | --- | --- |
| C3-CH₃ | --- | --- |
| C4-H₂ | --- | --- |
| C6-H₂ | --- | --- |
| C7-H₂ | --- | --- |
| C9-H₂ | --- | --- |
| C10-H₂ | --- | --- |
To unambiguously assign the ¹H and ¹³C signals and to elucidate the complete bonding network and spatial arrangement of the atoms, a series of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming which protons are adjacent to one another. For instance, it would show a correlation between the methine proton at C3 and the protons of the attached methyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon-hydrogen pairs. It would definitively link each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular skeleton, for example, by showing a correlation from the protons of the C3-methyl group to the C3 and C4 carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This information is vital for determining the preferred conformation of the molecule in solution.
FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound would be dominated by strong C-O stretching vibrations characteristic of ethers, typically found in the 1150-1085 cm⁻¹ region. C-H stretching vibrations from the methyl and methylene groups would be observed around 2950-2850 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. While C-O stretches are also visible, the symmetric C-H stretching and bending modes are often more intense in Raman spectra compared to FT-IR. The combination of both techniques can give a more complete picture of the vibrational modes and can sometimes be used to study different conformational states of the molecule.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|
| C-H Stretch (Aliphatic) | 2950-2850 |
| C-H Bend (Aliphatic) | 1470-1350 |
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and can provide structural information through analysis of fragmentation patterns.
Molecular Formula Confirmation: HRMS would provide a highly accurate mass measurement of the molecular ion, which could be used to confirm the molecular formula C₉H₂₀O₄.
Fragmentation Pattern: Electron ionization (EI) or other fragmentation techniques would cause the molecule to break apart in a predictable manner. The resulting fragmentation pattern would show characteristic losses of alkoxy and alkyl fragments, further corroborating the proposed structure. For example, cleavage at the C-O bonds is a common fragmentation pathway for ethers.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess Determination (if chiral)
The presence of a stereocenter at the C3 position means that this compound is a chiral molecule and can exist as two enantiomers. Chiroptical spectroscopy techniques would be necessary to analyze chiral samples.
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light. If a sample contains an excess of one enantiomer, it will produce a characteristic ECD spectrum. This technique is crucial for determining the enantiomeric excess (ee) and the absolute configuration of the chiral center, often through comparison with theoretical calculations.
X-ray Diffraction Studies of Crystalline Forms and Cocrystals (if applicable)
If this compound can be crystallized, single-crystal X-ray diffraction would provide the most definitive structural information.
Single-Crystal X-ray Diffraction: This technique would allow for the precise determination of bond lengths, bond angles, and the exact conformation of the molecule in the solid state. It would provide an unambiguous determination of the relative and absolute stereochemistry.
Cocrystals: The formation and X-ray analysis of cocrystals with other molecules could also provide insight into the intermolecular interactions of this compound.
However, a search of crystallographic databases does not yield any public structures for this compound.
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
Computational Chemistry and Theoretical Investigations of 3 Methyl 2,5,8,11 Tetraoxadodecane
Quantum Mechanical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure of molecules like 3-Methyl-2,5,8,11-tetraoxadodecane. These calculations provide insights into the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the nature of intramolecular interactions.
For the parent compound, triglyme (B29127), DFT calculations reveal that the oxygen atoms, with their high electronegativity, are sites of negative electrostatic potential, while the methylene (B1212753) and methyl protons are regions of positive potential. The introduction of a methyl group at the 3-position in this compound is expected to locally alter this electronic landscape. The electron-donating nature of the methyl group would likely increase the electron density on the adjacent oxygen and carbon atoms.
Table 1: Hypothetical Electronic Properties of this compound based on Analogous Compounds
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -7.0 eV | Relates to the ability to donate an electron. |
| LUMO Energy | ~ 1.5 eV | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap | ~ 8.5 eV | Indicator of chemical stability. |
| Dipole Moment | ~ 2.0 - 2.5 D | Reflects the overall polarity of the molecule. |
Note: These values are estimations based on data for similar oligoethylene glycol ethers and are for illustrative purposes.
Molecular orbital analysis would further show that the HOMO is likely localized on the p-type lone pair orbitals of the oxygen atoms, while the LUMO would be an antibonding orbital distributed along the C-O and C-C bonds. The methyl substitution would slightly raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack compared to its unsubstituted counterpart.
Conformational Landscape Exploration and Energy Minima Analysis via Molecular Dynamics Simulations
The flexibility of the tetraoxadodecane backbone, with its numerous rotatable C-C and C-O bonds, results in a vast number of possible conformations. Molecular dynamics (MD) simulations are a powerful tool for exploring this conformational space and identifying the most stable, low-energy conformers. nih.gov These simulations model the movement of atoms over time, governed by a force field that describes the intramolecular and intermolecular forces. nih.gov
The introduction of the methyl group at the 3-position introduces steric hindrance that influences the local conformational preferences. The bulky methyl group will disfavor certain dihedral angles that would lead to close contacts with other parts of the molecule. This can be conceptualized similarly to the 1,3-diaxial interactions in substituted cyclohexanes. nih.gov As a result, the population of conformers will be shifted towards those that minimize these steric clashes.
MD simulations can generate a potential energy surface that maps the energy of the molecule as a function of its dihedral angles. From this surface, the global and local energy minima can be identified, representing the most probable conformations of the molecule. For this compound, it is anticipated that the lowest energy conformers will adopt a folded or helical structure that allows for favorable intramolecular van der Waals interactions, while positioning the methyl group in a pseudo-equatorial position to reduce steric strain.
Isomerism and Stereochemical Implications of the Methyl Substitution: A Theoretical Perspective
The substitution of a methyl group at the 3-position of the 2,5,8,11-tetraoxadodecane backbone introduces a chiral center. The carbon atom at position 3 is bonded to four different groups: a hydrogen atom, a methyl group, a -O-CH(CH₃)-CH₂- group, and a -CH₂-O-CH₂-CH₂-O-CH₃ group. Consequently, this compound can exist as a pair of enantiomers: (R)-3-Methyl-2,5,8,11-tetraoxadodecane and (S)-3-Methyl-2,5,8,11-tetraoxadodecane.
These enantiomers are non-superimposable mirror images of each other and are expected to have identical physical properties such as boiling point, density, and refractive index. However, they will rotate plane-polarized light in equal but opposite directions. Their interaction with other chiral molecules, such as enzymes or chiral catalysts, would also differ.
The number of possible stereoisomers increases with the number of chiral centers. For a molecule with 'n' chiral centers, there can be up to 2^n stereoisomers. In the case of this compound, with one chiral center, there are 2^1 = 2 stereoisomers (one pair of enantiomers).
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry methods can be used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can be invaluable for identifying and characterizing the molecule, especially when experimental data is scarce.
NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. DFT calculations can predict these chemical shifts with a reasonable degree of accuracy. For this compound, the predicted ¹H NMR spectrum would show distinct signals for the methyl protons, the methoxy (B1213986) protons, the methylene protons, and the methine proton at the chiral center. The coupling constants between adjacent protons, which provide information about the dihedral angles, can also be calculated.
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for (R)-3-Methyl-2,5,8,11-tetraoxadodecane
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (methoxy) | ~59 |
| C2 | ~72 |
| C3 (chiral center) | ~78 |
| C4 | ~70 |
| C6 | ~71 |
| C7 | ~71 |
| C9 | ~70 |
| C10 | ~72 |
| C12 (methyl) | ~17 |
Note: These are illustrative values based on general principles and data for similar ethers. Actual values may vary.
IR Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Theoretical calculations can predict the frequencies and intensities of the vibrational bands. For this compound, the IR spectrum would be dominated by strong C-O stretching vibrations in the 1150-1085 cm⁻¹ region. C-H stretching vibrations would appear around 2850-3000 cm⁻¹. The presence of the methyl group would introduce specific bending vibrations.
Validation of these predicted spectra would require comparison with experimentally obtained data for this compound. In the absence of such data, the predicted spectra serve as a valuable reference for future experimental work.
Intermolecular Interactions and Solvation Shell Dynamics Modeling
The behavior of this compound in a condensed phase is governed by its intermolecular interactions with surrounding molecules. In a solution, the solvent molecules arrange themselves around the solute to form a solvation shell. MD simulations are particularly well-suited for studying these interactions and the dynamics of the solvation shell. nih.gov
As an ether, this compound can act as a hydrogen bond acceptor through its oxygen atoms. In protic solvents like water or alcohols, hydrogen bonds will be the dominant intermolecular force. MD simulations can reveal the number of hydrogen bonds, their lifetimes, and the geometry of the hydrogen-bonded complexes.
In aprotic solvents, the interactions will be primarily of the van der Waals and dipole-dipole type. The flexible nature of the oligoether chain allows it to adapt its conformation to optimize its interactions with the solvent molecules. For instance, in a nonpolar solvent, the molecule might adopt a more compact, folded conformation to minimize unfavorable interactions, while in a polar solvent, a more extended conformation that maximizes the exposure of the polar ether linkages might be favored.
The dynamics of the solvation shell are also of interest. MD simulations can track the exchange of solvent molecules between the first solvation shell and the bulk solvent. The residence time of solvent molecules in the solvation shell provides insight into the strength of the solute-solvent interactions. The presence of the methyl group in this compound would create a more hydrophobic patch on the molecule, which could influence the local solvent structure and dynamics.
Chemical Reactivity and Mechanistic Studies of 3 Methyl 2,5,8,11 Tetraoxadodecane
Influence of the Methyl Group on Reaction Selectivity and Kinetics
The introduction of a methyl group at the 3-position of the 2,5,8,11-tetraoxadodecane backbone has a pronounced effect on the molecule's reaction selectivity and kinetics. This influence stems from a combination of steric and electronic effects.
Steric Effects: The methyl group introduces steric hindrance around the adjacent ether oxygen and the C-3 carbon. accessscience.com This bulkiness can impede the approach of reactants, thereby slowing down reactions that occur at or near this site. For instance, in nucleophilic substitution reactions where an ether linkage is cleaved, the attack at the C-3 position would be sterically hindered compared to the unsubstituted end of the molecule. This steric hindrance can lead to regioselectivity in reactions, favoring attack at less hindered positions along the polyether chain.
Electronic Effects: The methyl group is an electron-donating group through an inductive effect. This localized increase in electron density can influence the basicity of the adjacent oxygen atoms, a topic that will be explored in more detail in the following section. In reactions involving electrophilic attack on the ether oxygens, the increased electron density could potentially enhance the reaction rate at the oxygen atoms closest to the methyl group. However, this electronic effect is often counteracted by the more dominant steric hindrance. nih.gov
Acid-Base Properties and Proton Affinity Characterization
The ether oxygen atoms in 3-Methyl-2,5,8,11-tetraoxadodecane possess lone pairs of electrons, bestowing the molecule with Lewis basicity. This allows it to act as a proton acceptor in the presence of acids. The key measures of this basicity in the gas phase are proton affinity (PA) and gas-phase basicity (GPB). nih.govwikipedia.org Proton affinity is the negative of the enthalpy change for the protonation reaction, while gas-phase basicity is the negative of the Gibbs free energy change for the same reaction. nih.govwikipedia.org
The basicity of the ether oxygens is influenced by the presence of the electron-donating methyl group. The inductive effect of the methyl group increases the electron density on the adjacent oxygen atoms (at positions 2 and 5), making them more attractive to a proton. Consequently, the proton affinity of these oxygen atoms is expected to be higher than that of the oxygen atoms in the unsubstituted triglyme (B29127). nist.govnist.gov The oxygen atoms further from the methyl group (at positions 8 and 11) would have a basicity more comparable to that of triglyme.
This difference in basicity among the four oxygen atoms implies that in the presence of a limited amount of acid, protonation would preferentially occur at the oxygen atoms nearer to the methyl group.
| Compound/Site | Expected Proton Affinity Trend | Rationale |
| 2,5,8,11-tetraoxadodecane (Triglyme) | Baseline | Unsubstituted polyether. |
| This compound (O-2 and O-5) | Higher than Triglyme | Electron-donating effect of the methyl group increases basicity. |
| This compound (O-8 and O-11) | Similar to Triglyme | Inductive effect of the methyl group diminishes with distance. |
This table illustrates the expected trends in proton affinity based on the electronic effects of the methyl substituent. Actual values would require specific experimental determination or high-level computational studies.
Investigation of Electron Transfer Processes and Redox Behavior
The redox behavior of this compound is primarily associated with the oxidation of the ether functional groups. Ethers can undergo electrochemical oxidation at sufficiently high positive potentials. acs.org The presence of the methyl group can influence the oxidation potential of the molecule.
Studies on similar glyme compounds have shown that their oxidation stability is a critical factor in applications such as battery electrolytes. acs.orgnih.gov The oxidation of ether electrolytes generally occurs at the oxygen atoms. acs.org The electron-donating nature of the methyl group in this compound would be expected to slightly lower the oxidation potential compared to triglyme, making it more susceptible to oxidation.
The complexation of the ether with metal cations, a common characteristic of polyethers, can significantly enhance its oxidative stability. acs.orgnih.gov When the lone pairs of the oxygen atoms are coordinated to a cation, they are less available for oxidation, resulting in a shift of the oxidation potential to more positive values.
The redox behavior can be investigated using techniques like cyclic voltammetry. ossila.comyoutube.com A cyclic voltammogram would reveal the potential at which oxidation occurs.
| Compound | Typical Anodic Limit (vs. Li/Li+) |
| Glyme electrolytes with excess glyme | ~4 V |
| [Li(glyme)1][TFSA] complex | ~5 V |
This table, based on data for similar glyme-based electrolytes, illustrates the enhancement of oxidative stability upon complexation with lithium ions. acs.orgnih.gov A similar trend would be anticipated for this compound.
Unimolecular and Bimolecular Decomposition Pathways (excluding safety implications)
The thermal stability of this compound is dictated by the strength of its covalent bonds. At elevated temperatures, the molecule will undergo decomposition through the cleavage of these bonds. The primary pathways for thermal degradation of polyethers involve the scission of the C-O and C-C bonds within the backbone. core.ac.uk
The presence of the methyl group can introduce a point of relative weakness. The C-C bond at the 3-position, being a tertiary carbon, might be more susceptible to cleavage than other C-C bonds in the chain. The general mechanism for polyether degradation is often initiated by random chain scission. core.ac.uk
The kinetics of thermal degradation can be studied using thermogravimetric analysis (TGA), which measures the mass loss of a sample as a function of temperature. tandfonline.comlongdom.org From TGA data obtained at different heating rates, kinetic parameters such as the activation energy (Ea) can be determined using model-free isoconversional methods like the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods. tandfonline.commdpi.com The activation energy provides insight into the energy barrier for the decomposition process. For polyether-based systems, activation energies for thermal degradation can vary significantly depending on the specific structure. tandfonline.commdpi.com
| Polyether System | Activation Energy (Ea) Range (kJ/mol) | Method |
| PE/TDI Polyurethane | 137–160 | FWO |
| PBT–EVOH Composite (no crosslinking) | 125–211 | TGA Analysis |
| PBT–EVOH Composite (1.5% crosslinking) | up to 340 | TGA Analysis |
This table presents a range of activation energies for the thermal degradation of different polyether-containing materials, illustrating the impact of structure on thermal stability. tandfonline.commdpi.com The specific Ea for this compound would require experimental measurement.
In the presence of oxidizing agents, this compound is susceptible to oxidative degradation. The most likely sites for oxidative attack are the carbon atoms adjacent to the ether oxygens (the α-carbons), as the C-H bonds at these positions are weakened by the adjacent electron-withdrawing oxygen atom.
The methyl-substituted carbon (C-3) is a tertiary carbon, and the C-H bond at this position is generally more susceptible to radical abstraction than the secondary C-H bonds elsewhere in the chain. Oxidation can be initiated by the formation of a radical at one of these α-carbon positions. This radical can then react further, leading to chain cleavage and the formation of various degradation products.
Potential oxidative degradation products could include smaller oxygenated molecules resulting from the cleavage of the polyether backbone. For example, cleavage at the ether linkages could lead to the formation of aldehydes, ketones, and carboxylic acids. The specific distribution of products would depend on the oxidant and the reaction conditions. Characterization of these products would typically be carried out using techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Coordination Chemistry and Metal Ion Complexation by 3 Methyl 2,5,8,11 Tetraoxadodecane
Ligand Design Principles for Acyclic Polyethers with Methyl Substitution
The design of acyclic polyether ligands, or glymes, for specific metal ion complexation is governed by several key principles, with the introduction of substituents like a methyl group providing a means to fine-tune their properties. The parent compound, triglyme (B29127), is a flexible ligand with four ether oxygen atoms that can coordinate to a metal ion in a variety of conformations.
The introduction of a methyl group at the 3-position, creating 3-Methyl-2,5,8,11-tetraoxadodecane, is expected to influence its coordination behavior in several ways:
Conformational Preferences: The presence of the methyl group will alter the conformational landscape of the polyether chain. The ligand may adopt specific folded conformations to minimize steric clashes, which in turn could pre-organize the oxygen donor atoms for more selective binding of certain metal ions.
Solvation Effects: The methyl group increases the lipophilicity of the ligand, which can affect its solubility and the solvation of the resulting metal complex. This can have an indirect but significant impact on the thermodynamics and kinetics of complexation in different solvent systems.
These principles suggest that the methyl substitution in this compound serves as a tool to modulate the selectivity and stability of metal complexes compared to its unsubstituted counterpart, triglyme.
Stoichiometry and Stability of Metal Cation Complexes (e.g., Alkali Metal, Transition Metal Ions)
Acyclic polyethers like triglyme are known to form complexes with a variety of metal cations, including alkali metals and transition metals. The stoichiometry of these complexes is typically 1:1 (metal:ligand), although other ratios can exist depending on the size of the cation and the reaction conditions.
The stability of these complexes is quantified by the stability constant (log K), with higher values indicating a more stable complex. For alkali metal ions, the stability of their complexes with polyethers is influenced by the match between the cation's ionic radius and the "cavity" size created by the folded ligand. Generally, the stability of alkali metal complexes with organic ligands is relatively low, with log K values often below 2. mdpi.com The stability trend often follows the order Li⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺, which is influenced by the charge density of the cation. mdpi.com
The methyl group in this compound is expected to affect the stability of its metal complexes compared to triglyme. The steric hindrance introduced by the methyl group could potentially lead to a decrease in the stability constant for a given metal ion due to a less favorable coordination environment. However, the altered conformational preferences might, in some cases, lead to a pre-organized structure that enhances the binding of a specific cation, thereby increasing the stability.
Table 1: Illustrative Stability Constants (log K) for Triglyme Complexes with Alkali Metal Ions
| Cation | Ionic Radius (Å) | log K (in Tetrahydrofuran) |
| Li⁺ | 0.76 | 1.9 |
| Na⁺ | 1.02 | 1.4 |
| K⁺ | 1.38 | 0.8 |
For transition metal ions, complex formation is also well-documented with polyethers. The coordination is driven by the interaction between the soft Lewis acidic metal ion and the soft oxygen donor atoms of the ether. The stoichiometry is generally 1:1, and the stability of these complexes will also be influenced by the steric and electronic effects of the methyl group in this compound.
Mechanistic Studies of Metal Ion Solvation and De-solvation Kinetics
The process of metal ion complexation by a polyether ligand in solution is a dynamic one, involving the substitution of solvent molecules from the metal ion's coordination sphere by the oxygen atoms of the ligand. The kinetics of this process, including both the solvation of the metal ion by the ligand and the de-solvation of the complex, are crucial for understanding the mechanism of complex formation.
The rate of complex formation can be influenced by several factors, including the flexibility of the ligand, the nature of the solvent, and the properties of the metal ion. For acyclic polyethers like this compound, the conformational changes required to wrap around the metal ion can be a rate-determining step.
The methyl group is expected to have a noticeable effect on these kinetics:
Slower Complexation: The steric bulk of the methyl group may slow down the rate of complexation as it could hinder the initial approach of the metal ion and the subsequent conformational rearrangement of the ligand.
Altered De-solvation Rates: The rate at which the metal ion is released from the complex (de-solvation) could also be affected. The methyl group might act as a "gate" that either hinders or facilitates the departure of the metal ion, depending on the specific conformation of the complex.
Mechanistic studies often employ techniques like temperature-jump or stopped-flow spectrophotometry to monitor the rapid kinetics of complexation and de-complexation. Such studies on this compound would provide valuable insights into the influence of the methyl substituent on the dynamics of metal ion binding.
Spectroscopic and Computational Characterization of Coordination Geometries and Bonding Interactions
A combination of spectroscopic techniques and computational methods is essential for elucidating the three-dimensional structures and the nature of the bonding in metal complexes of polyethers.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for studying the complexation of diamagnetic metal ions. Upon complexation, the chemical shifts of the protons and carbons in the ligand will change, providing information about the binding sites and the conformation of the ligand in the complex. For paramagnetic metal complexes, NMR can also provide insights into the structure, although the signals are often broadened.
Infrared (IR) Spectroscopy: The C-O-C stretching vibrations in the IR spectrum of the polyether are sensitive to coordination with a metal ion. A shift in the frequency of these bands upon complexation can confirm the involvement of the ether oxygens in the coordination.
UV-Visible Spectroscopy: For transition metal complexes, UV-Vis spectroscopy can be used to study the d-d electronic transitions of the metal ion. The position and intensity of these bands provide information about the coordination geometry (e.g., octahedral, tetrahedral) of the metal ion in the complex.
Computational Methods:
Density Functional Theory (DFT): DFT calculations are widely used to model the structures of metal complexes and to calculate their binding energies. These calculations can provide detailed insights into the coordination geometry, bond lengths, and bond angles. For this compound, computational studies could predict the most stable conformation of the free ligand and its metal complexes, and quantify the energetic effects of the methyl group on metal ion binding.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand and its metal complexes in solution. These simulations can provide information about the conformational flexibility of the ligand and the mechanism of complex formation and dissociation.
Through a combination of these experimental and theoretical approaches, a comprehensive picture of the coordination chemistry of this compound can be developed, highlighting the subtle yet significant role of the methyl substituent in directing its interactions with metal ions.
Applications in Organic Synthesis and Catalysis Involving 3 Methyl 2,5,8,11 Tetraoxadodecane
Role as a Reaction Solvent for Enhanced Solvation and Reactivity
3-Methyl-2,5,8,11-tetraoxadodecane, also known as triglyme (B29127), is a high-boiling point, polar aprotic solvent. nist.govnist.gov Its linear polyether structure contains multiple oxygen atoms that can effectively chelate metal cations, thereby enhancing the solubility of inorganic salts in organic media. This property is particularly advantageous in reactions involving organometallic reagents and inorganic bases.
The enhanced solvation of cations by this compound leads to the generation of more "naked" and, consequently, more reactive anions. This can significantly accelerate reaction rates and improve yields in a variety of transformations. For instance, in nucleophilic substitution reactions, the increased reactivity of the anionic nucleophile can lead to more efficient bond formation.
Table 1: Physical Properties of 2,5,8,11-Tetraoxadodecane (Triglyme)
| Property | Value | Unit |
| Molecular Formula | C8H18O4 | |
| Molecular Weight | 178.23 | g/mol |
| Boiling Point | 216 | °C |
| Melting Point | -45 | °C |
| Density | 0.986 | g/mL |
Note: The properties listed are for the parent compound, 2,5,8,11-tetraoxadodecane (triglyme). chemeo.comepa.gov The presence of a methyl group in this compound would slightly alter these values.
Utility as a Ligand in Organometallic Transformations (e.g., Grignard, Hydride Reductions, Suzuki, Stille Couplings)
The oxygen atoms within the backbone of this compound can coordinate to metal centers, making it an effective ligand in a range of organometallic reactions.
Grignard Reagents: In the context of Grignard reactions, the addition of glymes like this compound can break up the oligomeric structures of Grignard reagents, leading to more reactive monomeric species. msu.edumasterorganicchemistry.com This enhanced reactivity can be beneficial in reactions with sterically hindered substrates or less reactive electrophiles. youtube.com
Hydride Reductions: The solvating power of this polyether can also influence the reactivity of complex metal hydrides, such as sodium borohydride (B1222165) and lithium aluminum hydride. By coordinating with the metal cation, it can modulate the reducing power of the hydride reagent.
Catalytic Applications, including Phase-Transfer Catalysis and Stereoselective Transformations
The ability of this compound to complex metal cations is the foundation of its application in phase-transfer catalysis (PTC). In PTC, a catalyst facilitates the transfer of a reactant from one phase (typically aqueous) to another (typically organic) where the reaction occurs. wikipedia.orgoperachem.com
This compound can act as a phase-transfer catalyst by encapsulating metal cations from an inorganic salt, creating a lipophilic complex that is soluble in the organic phase. researchgate.net This allows the associated anion to participate in the reaction in the organic medium. This approach is particularly useful for reactions involving inorganic nucleophiles and organic substrates with low water solubility. mdpi.com
Table 2: Examples of Reactions Utilizing Phase-Transfer Catalysis
| Reaction Type | Reactants | Catalyst Type | Potential Role of Polyethers |
| Nucleophilic Substitution | Alkyl halide, Inorganic salt (e.g., KCN) | Quaternary ammonium (B1175870) salt, Crown ether, or Polyether | Solubilize the inorganic salt in the organic phase |
| Alkylation | Alcohol/Phenol, Alkyl halide, Base | Quaternary ammonium salt, Crown ether, or Polyether | Facilitate the transfer of the alkoxide/phenoxide to the organic phase |
| Oxidation | Organic substrate, Oxidizing agent (e.g., KMnO4) | Quaternary ammonium salt, Crown ether, or Polyether | Transport the oxidizing agent into the organic phase |
In the realm of stereoselective transformations, chiral versions of polyethers, often derived from natural products, have been explored as chiral ligands or phase-transfer catalysts. crdeepjournal.org While specific research on the use of a chiral derivative of this compound in this context is not widely reported, the principle of using chiral chelating agents to induce asymmetry is well-established.
Development of Novel Reagents and Intermediates Leveraging its Unique Structure
The polyether structure of this compound makes it an attractive scaffold for the development of new reagents and synthetic intermediates. By functionalizing the termini of the polyether chain, new molecules with tailored properties can be created.
For example, the introduction of reactive functional groups can lead to the synthesis of novel chelating agents, surfactants, or building blocks for more complex molecular architectures. The ability of the polyether backbone to interact with cations can be combined with other functionalities to create reagents with unique reactivity profiles. The development of novel Horner-Wadsworth-Emmons reagents is an example of how modifying chemical structures can lead to new synthetic tools. researchgate.net While not directly involving this compound, this illustrates the principle of creating novel reagents.
Furthermore, derivatives of similar polyethers are used in various applications, highlighting the potential for creating new molecules based on this structural motif. For instance, related compounds include methyl 2,5,8,11-tetraoxatridecan-13-oate and 2,5,8,11-tetraoxatridecan-13-ol, which are functionalized poly(ethylene glycol) (PEG) derivatives. nih.govnih.gov Other examples include 2,5,8,11-tetraoxadodecane-1,12-diol (B9994) and methyl 2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-oate, which are also part of the broader family of functionalized polyethers. nih.govnih.gov
Polymer Science and Advanced Materials Applications Incorporating 3 Methyl 2,5,8,11 Tetraoxadodecane Units
Monomer or Co-monomer in Polymerization Processes
A side chain resembling 3-Methyl-2,5,8,11-tetraoxadodecane can be incorporated into polymers by first creating a monomer that contains this specific chemical group. For instance, this polyether chain could be attached to a polymerizable moiety like an oxetane (B1205548), a methacrylate (B99206), or a styrene (B11656) group. Such a monomer could then be homopolymerized or copolymerized with other monomers to create a wide range of polymer structures.
Functionalized oxetanes are valuable monomers for creating polymers with tailored side chains. radtech.org An oxetane monomer functionalized with a this compound side chain would be a prime candidate for cationic ring-opening polymerization (CROP). researchgate.net
Cationic Ring-Opening Polymerization (CROP):
CROP is a well-suited method for polymerizing cyclic ethers like oxetanes. The polymerization is typically initiated by strong electrophiles, such as Lewis acids (e.g., BF₃·OEt₂) or photoinitiators. radtech.orgcapes.gov.br The high ring strain of the oxetane ring (approximately 107 kJ/mol) and the basicity of its ether oxygen contribute to its reactivity. radtech.org The polymerization proceeds via an Sɴ2 mechanism, where the monomer attacks the active cationic center at the end of the growing polymer chain (activated chain end mechanism) or where the protonated monomer is attacked by another monomer (activated monomer mechanism). researchgate.net
A significant advantage of CROP, particularly when controlled, is the ability to produce polymers with predictable molecular weights and narrow molecular weight distributions. acs.org However, the polymerization of oxetanes can sometimes be characterized by an induction period, which is attributed to the formation of stable tertiary oxonium ion intermediates that are slow to open. radtech.org This can be overcome by adjusting reaction conditions, such as temperature, or by copolymerizing with more reactive monomers like epoxides. radtech.org
Radical Polymerization:
Alternatively, if the this compound unit is attached to a vinyl group, such as in an acrylate (B77674) or methacrylate monomer (e.g., oligo(ethylene glycol) methyl ether methacrylate, OEGMA), radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) can be employed. mdpi.comacs.org ATRP is a controlled radical polymerization method that allows for the synthesis of well-defined polymers with complex architectures, such as brush-like polymers with dense polyether side chains. acs.orgresearchgate.net These techniques are highly versatile and are used to create a vast array of functional materials. nih.gov
Graft and block copolymers are advanced polymer architectures that allow for the combination of different polymer segments, leading to materials with multifaceted properties. nih.govprinceton.edu
Graft Copolymers:
Graft copolymers featuring polyether side chains like this compound can be synthesized through several methods:
"Grafting through": This involves the polymerization of macromonomers, which are monomers that already contain the polyether side chain. researchgate.net For example, an oxetane or methacrylate monomer functionalized with the tetraoxadodecane unit would be considered a macromonomer.
"Grafting from": In this approach, a polymer backbone with initiator sites is used to initiate the polymerization of a monomer that will form the side chains. nih.gov
"Grafting onto": This method involves attaching pre-synthesized polyether chains to a functional polymer backbone. mdpi.com "Click" chemistry reactions are often used for their high efficiency and specificity in this process. mdpi.com
These strategies allow for the creation of "brush-like" polymers where the polyether side chains can densely cover the polymer backbone. acs.orgnih.gov
Block Copolymers:
Block copolymers consist of two or more distinct polymer blocks linked together. princeton.edu A block containing this compound units could be synthesized and then combined with other blocks (e.g., a hydrophobic block like polystyrene or a biodegradable block like poly(ε-caprolactone)) to create amphiphilic structures. nih.govacs.org The synthesis of such block copolymers often involves sequential polymerization techniques or the coupling of pre-formed polymer blocks. nih.govkoreascience.kr These materials are known for their ability to self-assemble into ordered nanostructures. princeton.edu
Influence of the Methylated Polyether Segment on Polymer Morphology and Microstructure
The incorporation of a methylated polyether segment, such as the this compound unit, into a polymer backbone has a profound impact on the material's morphology and microstructure. These side chains influence chain packing, crystallinity, and phase separation behavior.
The flexibility and polarity of oligo(ethylene glycol) (OEG) side chains can significantly alter the way polymer chains arrange themselves in the solid state. rsc.orgacs.org Replacing rigid alkyl side chains with more flexible OEG chains has been shown to decrease the π-π stacking distance in conjugated polymers, which can enhance charge transport. acs.org However, in other systems, the introduction of OEG side chains can lead to more disordered packing and reduced crystallinity. researchgate.net
The length of the polyether side chain is a critical parameter. Shorter side chains, such as a triethylene glycol derivative, have been found to promote a higher degree of order in polythiophenes upon doping, leading to enhanced electronic properties. acs.org In contrast, longer side chains can sometimes lead to poorer miscibility between different blocks in a copolymer, affecting the swelling behavior of the polymer domains. nih.gov The methyl-capping of the polyether chain is also significant as it prevents hydrogen bonding that would be present with a terminal hydroxyl group, thereby influencing solubility and intermolecular interactions.
The table below summarizes findings on how oligoether side chains influence the properties of different polymer systems.
| Polymer System | Side Chain Type | Effect on Morphology and Properties |
| Polythiophene | Tri-, tetra-, or hexaethylene glycol | Shorter side chains (triethylene glycol) led to more ordered polymer packing upon doping and higher electrical conductivity. acs.org |
| Conjugated Polymer | Oligo(ethylene glycol) vs. Alkyl | OEG side chains decreased π-π stacking distance and resulted in higher hole mobility compared to alkyl chains. acs.org |
| Polystyrene-poly[oligo(ethylene glycol) methyl ether methacrylate] Blends | Varying OEG side chain length | Longer side chains resulted in poorer miscibility of homopolymers within the corresponding block. nih.gov |
| Diketopyrrolopyrrole-based Polymers | Amide-containing alkyl chains | Introduction of hydrogen-bonding moieties reduced crystallinity but enhanced stretchability. rsc.org |
Tailoring Polymer Properties through Incorporation of this compound Derivatives
The deliberate incorporation of side chains derived from this compound allows for the precise tailoring of a polymer's physical and chemical properties. These properties include solubility, thermal responsiveness, and electronic characteristics.
The hydrophilic and flexible nature of oligo(ethylene glycol) side chains can be used to control the solubility of polymers. rsc.orgresearchgate.net For example, attaching these side chains to a hydrophobic polymer backbone can create amphiphilic materials that are soluble in a wider range of solvents, including more environmentally friendly polar solvents. rsc.org
Furthermore, polymers with OEG side chains often exhibit thermoresponsive behavior in aqueous solutions, characterized by a lower critical solution temperature (LCST). nih.gov Below the LCST, the polymer is soluble, but as the temperature is raised above the LCST, the polymer undergoes a phase transition and becomes insoluble. This property is highly valuable for applications in drug delivery and smart materials. The exact transition temperature can be tuned by adjusting the length and density of the OEG side chains. nih.gov
In the realm of organic electronics, the polarity and ionic conductivity of OEG side chains are particularly advantageous. rsc.orgresearchgate.net They can facilitate ion transport in organic electrochemical transistors and improve the performance of polymer solar cells. researchgate.net The flexibility of these side chains can also influence the mechanical properties of the polymer, with studies showing that incorporating certain side chains can enhance stretchability and promote morphological healing. rsc.org
Supramolecular Assembly and Self-Organization in Polyether-Based Systems
Polymers containing this compound units are often amphiphilic, consisting of a hydrophobic backbone and hydrophilic polyether side chains. This dual nature drives their self-assembly into a variety of ordered supramolecular structures in selective solvents. rsc.orgrsc.org
When dissolved in a polar solvent like water, these amphiphilic polymers can form micelles, which are core-shell nanostructures. acs.orgrsc.org The hydrophobic backbones aggregate to form the core, while the hydrophilic polyether side chains form a solvated corona that stabilizes the structure. mdpi.com The size and shape of these micelles can be controlled by factors such as the polymer's molecular weight, the length of the side chains, and the polymer concentration. acs.orgrsc.org For example, studies on brush-like poly(poly(ethylene glycol) methyl ether methacrylate) have shown that the aggregation number of the micelles decreases as the molecular weight of the polymer increases due to greater steric hindrance between the side chains. acs.org
This self-assembly behavior is not limited to micelle formation. Depending on the polymer architecture (e.g., block vs. graft) and the relative volumes of the hydrophilic and hydrophobic segments, other morphologies such as cylindrical or lamellar structures can be formed in bulk. princeton.eduresearchgate.net These ordered nanostructures are the basis for many applications of block copolymers, including thermoplastic elastomers and nanolithography. nih.govprinceton.edu The ability to form well-defined, self-organized structures is a key feature of polymers incorporating polyether segments. researchgate.netmdpi.com
The table below provides examples of self-assembled structures formed by polymers with polyether side chains.
| Polymer Type | Self-Assembled Structure | Key Findings |
| Poly(γ-oligo(ethylene glycol)-ε-caprolactone) | Micelles | Readily self-assembled in polar environments and exhibited thermoresponsivity. rsc.org |
| Brush-like P(PEGMA-1100) | Multimolecular micelles | Micelle size and aggregation number decreased with increasing polymer molecular weight. acs.org |
| Amphiphilic Polyether-Octafunctionalized POSS | Bimodal nanoparticles | Formed stable nanoparticles in aqueous solution following a closed association model. mdpi.com |
| PEG/dodecyl-graft amphiphilic copolymers | Uniform micelles | Random distribution of hydrophilic and hydrophobic monomers was key to forming uniform micelles. rsc.org |
Q & A
Q. What are the established synthetic routes for 3-Methyl-2,5,8,11-tetraoxadodecane, and how is purity ensured?
The compound is synthesized via etherification reactions, often involving alkylation of glycol derivatives. For example, in polymer chemistry, the monomer precursor 1-(2-bromo-5-iodothiophen-3-yl)-2,5,8,11-tetraoxadodecane is purified using column chromatography (silica gel, ethyl acetate:hexane = 2:1) to achieve >98% purity . Purity validation typically employs H-NMR and mass spectrometry to confirm structural integrity and eliminate side products.
Q. How is this compound characterized in coordination chemistry studies?
Spectroscopic techniques such as H and C NMR are used to confirm ligand coordination, while single-crystal X-ray diffraction provides definitive structural data. For instance, in lead precursor adducts (e.g., Pb(hfa)·triglyme), FT-IR spectroscopy identifies glyme coordination via ether-oxygen interactions, and X-ray crystallography confirms monomeric adduct formation .
Q. What are the key physical properties (e.g., boiling point, density) critical for experimental design?
Key properties include a density of 1.014 g/cm, boiling point of 292.2°C at 760 mmHg, and refractive index of 1.423 . These parameters guide solvent selection in synthesis and compatibility with high-temperature reactions (e.g., vapor-phase deposition).
Advanced Research Questions
Q. How does the glyme chain length (e.g., triglyme vs. tetraglyme) affect the thermal stability of metal coordination complexes?
Thermogravimetric analysis (TGA) reveals that triglyme-based adducts exhibit lower decomposition temperatures (~150°C) compared to tetraglyme analogs (~180°C), attributed to weaker ether-oxygen interactions in shorter glymes. Differential scanning calorimetry (DSC) further shows distinct melting points, influencing precursor suitability for vapor-phase synthesis .
Q. What methodological challenges arise in quantifying this compound in environmental matrices?
Gas chromatography-mass spectrometry (GC-MS) is used, but matrix interferences (e.g., co-eluting hydrocarbons) complicate detection. In landfill leachate studies, concentrations varied from 1.9 to 4.0 µg/L, necessitating dilution factors (e.g., 0.500) and internal standards to improve accuracy .
Q. How are thermodynamic properties like heat capacity measured, and what are the reported values?
Heat capacity () is determined via adiabatic calorimetry, with experimental data fitted to regression polynomials. For 2,5,8,11-Tetraoxadodecane, ranges from 250–400 J/mol·K between 300–400 K, with a standard deviation of ±1.5% . These values are critical for modeling heat transfer in solvent systems.
Q. What role does this compound play in semiconductor polymer synthesis?
It acts as a solubilizing side chain in polythiophene derivatives, enabling precise DNA origami-templated polymerization. The ether backbone enhances solubility in polar solvents, while bromine/iodine substituents facilitate cross-coupling reactions. H-NMR (δ 3.62–3.68 ppm) confirms ethylene oxide proton environments .
Data Contradictions and Resolution
Q. Why do environmental studies report variable concentrations of this compound?
Discrepancies (e.g., 1.9 vs. 4.0 µg/L in landfill samples) may arise from heterogeneous contamination distribution or analytical variability. Method validation using spiked recovery tests (e.g., 85–115% recovery rates) and inter-laboratory comparisons are recommended to ensure reproducibility .
Q. How do nomenclature inconsistencies (e.g., triglyme vs. 2,5,8,11-Tetraoxadodecane) impact literature searches?
The compound is interchangeably named triglyme or by its IUPAC name (CAS 112-49-2). Researchers should cross-reference CAS numbers and synonyms (e.g., triethylene glycol dimethyl ether) to avoid omissions .
Methodological Best Practices
Q. What protocols ensure reliable glyme coordination studies in metal-organic frameworks (MOFs)?
- Use anhydrous solvents (e.g., CHCl) to prevent ligand hydrolysis.
- Characterize adducts via TGA-DSC to assess thermal stability thresholds.
- Validate coordination modes using Pb NMR in lead complexes .
Q. How are fluorinated derivatives (e.g., perfluorotriglyme) synthesized, and what are their applications?
Perfluoro-2,5,8,11-tetraoxadodecane (CFO) is synthesized via radical telomerization, yielding thermally stable fluids for high-performance lubricants. Characterization via F-NMR confirms substitution patterns, while X-ray photoelectron spectroscopy (XPS) verifies surface inertness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
